rel-(1S,3R)-BenazeprilHydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

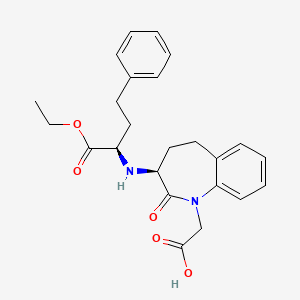

rel-(1S,3R)-Benazepril Hydrochloride is a stereospecific angiotensin-converting enzyme (ACE) inhibitor used primarily to treat hypertension and diabetic nephropathy. Its chemical structure, (3S)-3-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid hydrochloride (C₂₄H₂₈N₂O₅·HCl; MW: 460.95), features a benzazepine core with critical stereochemical configurations at the 1S and 3R positions .

Clinically, Benazepril Hydrochloride reduces blood pressure by inhibiting ACE, thereby decreasing angiotensin II production and aldosterone secretion. It also mitigates renal injury by reducing glomerular capillary pressure and proteinuria, particularly in diabetic nephropathy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1S,3R)-BenazeprilHydrochloride involves several steps, starting from the appropriate chiral precursors. One common method includes the condensation of a chiral amine with a benzazepine derivative, followed by esterification and subsequent hydrolysis to yield the hydrochloride salt. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods: On an industrial scale, the production of this compound is optimized for high yield and purity. This often involves the use of automated synthesis equipment and stringent quality control measures to ensure the consistency of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Key Reaction Steps:

-

Dynamic Kinetic Resolution :

-

Hydrolysis and Salt Formation :

Diastereomer Ratio Data:

| Reactant Ratio (Compound 18 : (S)-Homophenylalanine) | Diastereomer Ratio (S,S : S,R) |

|---|---|

| 1 : 1.0 | 95 : 5 |

| 1 : 1.2 | 98 : 2 |

| Data adapted from synthesis trials under optimized DKR conditions . |

Metabolic Activation via Ester Hydrolysis

Benazepril Hydrochloride acts as a prodrug, undergoing enzymatic hydrolysis to form its active metabolite, benazeprilat.

Reaction Pathway:

-

Hepatic Esterase Cleavage :

The ethyl ester group at the (S)-1-ethoxycarbonyl-3-phenylpropyl side chain is hydrolyzed to a carboxylic acid, forming benazeprilat .

Reaction :

Benazepril HydrochlorideEsterasesBenazeprilat+Ethanol+HCl

-

Pharmacological Impact :

This conversion occurs rapidly, with peak plasma concentrations of benazeprilat achieved within 1.5–4 hours post-administration .

Stability Under Stress Conditions

Studies on benazepril hydrochloride isomers, including rel-(1S,3R), reveal decomposition rather than stereoisomerization under stress.

Stress Testing Data:

| Stress Factor | Condition | Result |

|---|---|---|

| Heat | 60°C, 6 weeks | 98% decomposition to unknown products |

| UV Light | 254 nm, direct exposure | Rapid degradation (no isomerization) |

| Humidity | 75% RH, 25°C, 1 week | <5% degradation |

Data derived from stability studies on S,S-benazepril hydrochloride .

Chromatographic Separation:

HPLC systems effectively separate benazepril stereoisomers, with retention times as follows:

| Isomer | Retention Time (min) – System III |

|---|---|

| S,S | 6.9 |

| R,R | 13.0 |

| S,R | 15.3 |

| R,S | 25.4 |

Degradation Pathways

-

Hydrolysis : The ester and amide bonds are susceptible to acid/base hydrolysis, forming degradation products under extreme pH .

-

Oxidation : The phenylpropyl side chain may oxidize under prolonged light exposure, though this is mitigated in formulated tablets .

Stereochemical Integrity in Formulations

Scientific Research Applications

rel-(1S,3R)-BenazeprilHydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of chiral synthesis and stereoselective reactions.

Biology: Investigated for its effects on cellular pathways and enzyme inhibition.

Medicine: Extensively studied for its therapeutic effects in treating hypertension and heart failure.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The primary mechanism of action of rel-(1S,3R)-BenazeprilHydrochloride involves the inhibition of the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The compound also affects various molecular targets and pathways, including the renin-angiotensin-aldosterone system (RAAS), which plays a critical role in cardiovascular regulation .

Comparison with Similar Compounds

Comparison with Other ACE Inhibitors

Efficacy and Potency

- Captopril : In hypertensive rat models, Benazepril demonstrated ~3 times greater potency than captopril. A 3 mg/kg dose of Benazepril achieved equivalent blood pressure reduction to 10 mg/kg of captopril .

- Enalapril : Benazepril and enalapril showed comparable antihypertensive effects in spontaneously hypertensive rats (SHR). However, Benazepril exhibited superior renal protective effects in dogs, increasing glomerular filtration rate (GFR) and sodium excretion similarly to enalapril but with longer-lasting ACE inhibition .

Renal Protection

- Clinical Trials: A 3-year study in 583 patients with renal insufficiency revealed that Benazepril reduced the risk of progression to dialysis or doubled serum creatinine by 53% overall. Subgroup analysis showed 71% risk reduction in mild renal insufficiency (creatinine clearance 46–60 mL/min) and 46% in moderate cases (30–45 mL/min). Notably, it was ineffective in polycystic kidney disease .

- Mechanistic Action : Benazepril suppresses high glucose-induced expression of integrin-linked kinase (ILK) and α-smooth muscle actin (α-SMA) in renal mesangial cells, mitigating extracellular matrix (ECM) accumulation and glomerulosclerosis .

Table 1: Comparison of ACE Inhibitors

| Parameter | Benazepril Hydrochloride | Captopril | Enalapril |

|---|---|---|---|

| Relative Potency (SHR) | 1x | 0.33x | 1x |

| Renal Blood Flow Effect | ↑↑ (Dog models) | Moderate ↑ | ↑↑ |

| Proteinuria Reduction | Significant | Moderate | Significant |

Comparison with Natural Antioxidants

Reynoutria japonica (Polygonum cuspidatum)

- Antioxidant Activity: In adriamycin-induced renal injury models, Reynoutria japonica outperformed Benazepril in elevating superoxide dismutase (SOD) activity (p<0.05) and reducing malondialdehyde (MDA) levels (p<0.05). It also upregulated Sirt1 mRNA and protein expression more effectively .

- Renal Function: While Benazepril reduced serum creatinine (Scr) and blood urea nitrogen (BUN) in rats, Reynoutria japonica achieved significantly lower Scr and BUN levels (p<0.05) .

Resveratrol

- Efficacy : Resveratrol showed comparable Scr and BUN reduction to Benazepril but inferior antioxidant effects (lower SOD activity and higher MDA levels; p<0.05) .

Table 2: Antioxidant and Renal Outcomes in Rat Models

| Treatment | SOD Activity (U/mg) | MDA (nmol/mg) | Scr (μmol/L) | BUN (mmol/L) |

|---|---|---|---|---|

| Benazepril Hydrochloride | 25.3 ± 2.1* | 4.8 ± 0.6* | 68.5 ± 5.2* | 12.4 ± 1.3* |

| Reynoutria japonica | 32.7 ± 3.5△* | 3.1 ± 0.4△* | 52.3 ± 4.8△* | 9.8 ± 1.1△* |

| Resveratrol | 21.9 ± 2.0* | 5.9 ± 0.7* | 65.8 ± 5.0* | 13.1 ± 1.4* |

| Model Group | 18.4 ± 1.8 | 7.2 ± 0.9 | 85.6 ± 7.1 | 18.7 ± 2.0 |

Values vs. Model Group (p<0.05); △Values vs. Benazepril Group (p<0.05)

Biological Activity

rel-(1S,3R)-Benazepril Hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor primarily used for the treatment of hypertension and heart failure. Its active metabolite, benazeprilat, exhibits significantly higher ACE inhibitory activity than benazepril itself. This compound plays a critical role in regulating blood pressure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.

The biological activity of rel-(1S,3R)-Benazepril Hydrochloride is centered on its ability to inhibit ACE, which catalyzes the formation of angiotensin II from angiotensin I. The inhibition of this enzyme leads to:

- Decreased Angiotensin II Levels : Lower levels of angiotensin II result in vasodilation and reduced blood pressure.

- Reduced Aldosterone Secretion : This contributes to decreased sodium and water retention, further aiding in blood pressure reduction.

- Increased Serum Potassium : A mild increase in serum potassium levels may occur due to decreased aldosterone secretion.

Pharmacokinetics

The pharmacokinetic profile of rel-(1S,3R)-Benazepril Hydrochloride includes:

- Absorption : Benazepril is rapidly absorbed, with peak plasma concentrations of benazeprilat occurring 1-2 hours post-administration in fasting conditions.

- Protein Binding : Approximately 96.7% for benazepril and 95.3% for benazeprilat.

- Metabolism : Almost completely metabolized to benazeprilat and glucuronide conjugates.

- Excretion : Less than 1% of the dose is excreted unchanged; about 20% is excreted as benazeprilat.

Table 1: Pharmacological Effects of rel-(1S,3R)-Benazepril Hydrochloride

| Effect | Outcome |

|---|---|

| ACE Inhibition | Significant reduction in angiotensin II levels |

| Blood Pressure Reduction | Effective in lowering systolic and diastolic BP |

| Serum Potassium Levels | Mild increase observed in hypertensive patients |

| Tissue Accumulation | Minimal accumulation except in lung tissue |

Case Studies

Several studies have evaluated the efficacy and safety profile of rel-(1S,3R)-Benazepril Hydrochloride:

-

Long-term Efficacy Study :

- Objective : To assess the long-term effects on blood pressure control.

- Design : 52-week study involving hypertensive patients.

- Results : Significant reductions in both systolic and diastolic blood pressure were observed with minimal adverse effects reported.

-

Combination Therapy Study :

- Objective : To evaluate the effects of combining Benazepril with hydrochlorothiazide.

- Design : Randomized controlled trial over 24 weeks.

- Results : Enhanced antihypertensive effect compared to monotherapy, with no significant changes in serum potassium levels.

Clinical Implications

The use of rel-(1S,3R)-Benazepril Hydrochloride has been linked to various clinical outcomes:

- Hypertension Management : Effective in managing essential hypertension across diverse populations.

- Heart Failure Treatment : Shown to improve symptoms and reduce hospitalizations in heart failure patients.

- Renal Protection : Offers protective benefits in diabetic nephropathy through its effects on hemodynamics.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying rel-(1S,3R)-Benazepril Hydrochloride in pharmaceutical formulations?

- Methodological Answer : Use reverse-phase high-performance liquid chromatography (HPLC) with a C18 column (e.g., Purospher®STAR) and UV detection at 210–220 nm. The mobile phase typically consists of a gradient of acetonitrile and phosphate buffer (pH 2.5–3.0). Quantify using peak area ratios relative to a USP reference standard . Calibration curves should be validated for linearity (R² > 0.999) across 50%–150% of the target concentration.

Q. How is the stereochemical purity of rel-(1S,3R)-Benazepril Hydrochloride confirmed during synthesis?

- Methodological Answer : Employ chiral HPLC or polarimetry to verify enantiomeric excess. For HPLC, use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane:ethanol (80:20 v/v). Compare retention times with USP-certified stereoisomeric impurities (e.g., Benazepril-related Compound A) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can further confirm stereochemistry by analyzing coupling constants and NOE effects .

Q. What protocols are used for structural characterization of rel-(1S,3R)-Benazepril Hydrochloride?

- Methodological Answer : Combine mass spectrometry (MS) with electrospray ionization (ESI) for molecular weight confirmation (m/z 460.95). Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid at ~1700 cm⁻¹, amide at ~1650 cm⁻¹). X-ray crystallography provides definitive 3D structural data, though this requires high-purity crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for rel-(1S,3R)-Benazepril Hydrochloride across species?

- Methodological Answer : Conduct species-specific metabolite profiling using LC-MS/MS. For example, in rats, benazeprilat (active metabolite) accumulates faster due to higher hepatic esterase activity. Adjust dosing intervals based on half-life calculations (e.g., 10–11 hours in humans vs. 4–6 hours in rodents) . Validate interspecies scaling models using allometric principles (e.g., body surface area normalization) .

Q. What experimental designs are optimal for assessing the stability of rel-(1S,3R)-Benazepril Hydrochloride under stress conditions?

- Methodological Answer : Perform forced degradation studies:

- Acidic/alkaline hydrolysis : Incubate at 80°C for 24 hours in 0.1M HCl/NaOH.

- Oxidative stress : Treat with 3% H₂O₂ at 60°C for 6 hours.

- Photolysis : Expose to UV light (320–400 nm) for 48 hours.

Analyze degradation products via HPLC-UV and LC-MS. Quantify impurities against USP thresholds (e.g., ≤0.5% for related Compound A, ≤1.0% for others) .

Q. How can chiral resolution challenges in synthesizing rel-(1S,3R)-Benazepril Hydrochloride be addressed?

- Methodological Answer : Optimize asymmetric synthesis using Sharpless epoxidation or enzymatic resolution. For HPLC purification, employ Pirkle-type chiral columns with isocratic elution (e.g., n-hexane:isopropanol:trifluoroacetic acid, 90:10:0.1). Monitor enantiomeric excess via circular dichroism (CD) spectroscopy .

Q. What in vivo models are suitable for studying the antihypertensive efficacy of rel-(1S,3R)-Benazepril Hydrochloride?

- Methodological Answer : Use spontaneously hypertensive rats (SHRs) or DOCA/salt-induced hypertensive models. Administer oral doses (3–30 mg/kg/day) and measure systolic blood pressure via tail-cuff plethysmography. Assess renal protection by quantifying urinary protein excretion and serum creatinine . For mechanistic studies, measure angiotensin II and aldosterone levels via ELISA .

Q. How should researchers handle discrepancies in impurity profiling data between pharmacopeial standards and experimental batches?

- Methodological Answer : Cross-validate methods using USP reference standards (e.g., Benazepril-related Compounds B and C) . If impurities exceed pharmacopeial limits, optimize recrystallization solvents (e.g., ethanol:water mixtures) or implement preparative HPLC. Document impurity pathways via LC-MS/MS fragmentation patterns .

Properties

CAS No. |

86499-30-1 |

|---|---|

Molecular Formula |

C24H28N2O5 |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

2-[(3S)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid |

InChI |

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20+/m0/s1 |

InChI Key |

XPCFTKFZXHTYIP-VQTJNVASSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.